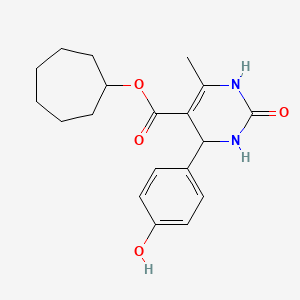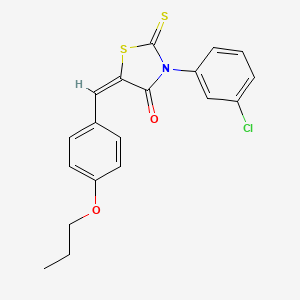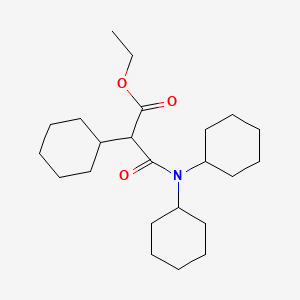![molecular formula C20H28N2O2 B5219450 N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5219450.png)
N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-adamantyl-N'-[2-(4-methoxyphenyl)ethyl]urea, commonly known as AEM, is a synthetic compound that has been widely used in scientific research. AEM is a member of the adamantyl-substituted urea family, which has been extensively studied due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of AEM is not fully understood. However, studies have suggested that AEM inhibits the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cells. AEM has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
AEM has been shown to have various biochemical and physiological effects. AEM has been shown to decrease the production of reactive oxygen species (ROS) in cells, which can cause oxidative damage. AEM has also been shown to decrease the production of pro-inflammatory cytokines, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
AEM has several advantages for lab experiments. AEM is a stable compound that can be easily synthesized and purified. AEM is also relatively inexpensive compared to other compounds used in scientific research. However, AEM has some limitations for lab experiments. AEM has low solubility in water, which can make it difficult to use in some experiments. AEM also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of AEM. One future direction is to study the potential use of AEM in the treatment of other diseases, such as diabetes and cardiovascular disease. Another future direction is to study the mechanism of action of AEM in more detail, to better understand its therapeutic properties. Additionally, future studies could focus on developing more effective formulations of AEM, to improve its bioavailability and effectiveness in vivo.
Conclusion:
In conclusion, AEM is a synthetic compound that has been widely used in scientific research. AEM has potential therapeutic properties, including the inhibition of cancer cell growth and the treatment of neurodegenerative diseases. AEM has several advantages for lab experiments, including its stability and low cost. However, AEM also has some limitations, including its low solubility in water and low bioavailability. Future studies could focus on the potential use of AEM in the treatment of other diseases and the development of more effective formulations of AEM.
Synthesis Methods
The synthesis of AEM involves the reaction of 1-adamantylamine with 2-(4-methoxyphenyl)ethyl isocyanate. The reaction yields AEM as a white powder, which can be purified by recrystallization. The purity of AEM can be confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Scientific Research Applications
AEM has been used in various scientific research studies due to its potential therapeutic properties. AEM has been shown to inhibit the growth of cancer cells in vitro and in vivo. AEM has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
1-(1-adamantyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-24-18-4-2-14(3-5-18)6-7-21-19(23)22-20-11-15-8-16(12-20)10-17(9-15)13-20/h2-5,15-17H,6-13H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIHOTQFZJJPEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantan-1-yl-3-[2-(4-methoxy-phenyl)-ethyl]-urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[2-(3,4-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5219373.png)
![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5219377.png)
![3-{1-[4-(benzyloxy)-3-methoxybenzyl]-2-piperidinyl}pyridine](/img/structure/B5219382.png)
![6-methyl-5-{5-[3-(1H-pyrazol-1-ylmethyl)phenyl]-1,2,4-oxadiazol-3-yl}-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B5219390.png)
![4-chloro-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B5219398.png)
![methyl N-{5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-beta-alaninate](/img/structure/B5219410.png)

![1-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-2-methylcyclohexyl}-4-phenylpiperazine](/img/structure/B5219420.png)



![1-(4-bromophenyl)-3-[(2-methyl-5-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5219463.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-furamide](/img/structure/B5219472.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(1H-imidazol-2-ylmethyl)piperidine](/img/structure/B5219476.png)